molecular formula C11H15N3O2 B098782 1-Methyl-4-(4-nitrophenyl)piperazine CAS No. 16155-03-6

1-Methyl-4-(4-nitrophenyl)piperazine

Cat. No. B098782
CAS RN: 16155-03-6
M. Wt: 221.26 g/mol
InChI Key: GZNDUKANJZIZOT-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-(4-nitrophenyl)piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for a variety of pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use as intermediates in the synthesis of more complex biologically active molecules .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, compounds with a piperazine moiety can be synthesized through Mannich reactions, as seen in the creation of novel derivatives with antidepressant and antianxiety properties . Another approach includes the amination of halogenated anilines using copper catalysts to produce intermediates for further chemical transformations . Additionally, alkylation, acidulation, and reduction of nitro groups are common steps in the synthesis of piperazine derivatives, as demonstrated in the production of 1-(2,3-dichlorophenyl)piperazine .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of certain piperazine derivatives reveals a chair conformation of the piperazine ring, which is a common feature in these compounds . The orientation of substituents, such as nitro groups, can also be determined, providing insight into the molecular geometry and potential intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application as pharmaceutical intermediates. The reactivity of these compounds is influenced by the substituents on the piperazine ring. For example, the presence of electron-withdrawing groups like nitro can facilitate further chemical modifications, such as the introduction of amino groups through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be characterized using techniques like thermal analysis (TG-DTA and DSC) and NMR spectroscopy. The thermal stability of a piperazine derivative was assessed, indicating its suitability for various applications . Additionally, the presence of intermolecular interactions, such as hydrogen bonding and π-stacking, can significantly influence the solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Intermediates

1-Methyl-4-(4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been utilized in the creation of novel bis(pyrazole-benzofuran) hybrids, demonstrating significant antibacterial efficacies and biofilm inhibition activities, especially against strains like E. coli and S. aureus (Mekky & Sanad, 2020). Similarly, 1-Methyl-4-(4-nitrophenyl)piperazine has been involved in the synthesis of benziimidazole compounds, highlighting its role in the development of new pharmaceuticals (Liu Ya-hu, 2010).

Crystallography and Structural Analysis

In crystallographic studies, derivatives of 1-Methyl-4-(4-nitrophenyl)piperazine have been analyzed to understand their molecular structures. For example, X-ray diffraction analysis has been used to determine the crystal structures of related compounds, providing insights into their conformation and molecular arrangement (Little et al., 2008).

Antimicrobial and Antifungal Applications

Several studies have explored the antimicrobial and antifungal potentials of 1-Methyl-4-(4-nitrophenyl)piperazine derivatives. These compounds have shown promising results in inhibiting the growth of various bacterial strains, including those causing schistosomiasis, and in the treatment of deep fungal infections (Wu Qi, 2014), (Changmei Ke et al., 2010).

Antiviral and Antitumor Properties

Compounds derived from 1-Methyl-4-(4-nitrophenyl)piperazine have shown potential in antiviral and antitumor applications. For instance, certain derivatives exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and also demonstrated potent antimicrobial activity (Reddy et al., 2013). Additionally, molecular docking studies predict strong anti-tumor effects for some of these derivatives (Demirağ et al., 2022).

Pharmaceutical Synthesis

1-Methyl-4-(4-nitrophenyl)piperazine is key in the synthesis of various pharmaceuticals, including antifungal agents and calcium channel blockers used in the treatment of migraines, epilepsy, and other disorders. Improved synthesis methods for these drugs emphasize the significance of this compound in pharmaceutical manufacturing (Miao Zhen-yuan, 2006), (Shakhmaev et al., 2016).

Binding and Interaction Studies

The binding characteristics of 1-Methyl-4-(4-nitrophenyl)piperazine derivatives have been investigated using techniques like fluorescence spectroscopy, which provide insights into their pharmacokinetic mechanisms. Such studies are crucial for understanding how these compounds interact with biological targets like bovine serum albumin (Karthikeyan et al., 2015).

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNDUKANJZIZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385032
Record name 1-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-nitrophenyl)piperazine

CAS RN

16155-03-6
Record name 1-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 1, react 1-methylpiperazine with 1-fluoro-4-nitrobenzene to obtain the title compound.
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Synthesis routes and methods II

Procedure details

1-Fluoro-4-nitrobenzene (3.0 g, 0.021 mol) and 1-methylpiperazine (6.98 ml, 0.63 mol) were combined and heated neat at 90° C. for 48 h. Upon cooling to RT, the resulting brown oil solidified. The crude material was purified by re-crystallization from EtOAc/Hexane mixtures to leave the title compound as an orange solid (3.59 g). MS: (ES+) 222 (M+1)+; (ES−): 220 (M−1)−. Calc'd for C11H15N3O2: 221.12.
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3 g
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6.98 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-methylpiperazine (0.605 ml, 5.45 mmol) in DMF (6.25 ml) was added 4-fluoronitrobenzene (0.750 ml, 7.07 mmol) and potassium carbonate (1.13 g, 8.18 mmol) and the reaction mixture stirred at 90° C. overnight. The reaction was then cooled to room temperature, diluted with DCM and washed with water. The organic phase was dried over MgSO4 and the solvent removed in vacuo. The residue was purified by silica gel silica chromatography using a 0-10% MeOH in DCM gradient to afford 1-methyl-4-(4-nitrophenyl)piperazine (1.03 g, 4.66 mmol, 85%) as a yellow solid. 1H NMR (DMSO) δ 2.37 (3H, s), 2.58 (4H, t), 3.45 (4H, t), 6.82 (2H, d), 8.12 (2H, d). LCMS (1) Rt: 1.63 min; m/z (ES+) 222.
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0.605 mL
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0.75 mL
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1.13 g
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6.25 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 1-chloro-4-nitro benzene (3 g, 19 mmol), 1-methyl piperazine (2.28 g, 22.8 mmol) and ethyl-diisopropylamine (2 ml) in THF (20 ml) was stirred at room temperature for 12 hr. The reaction mixture was concentrated under reduced pressure to give a residue, which was then partitioned between dichloromethane and water. The organic layer was separated and evaporated under reduced pressure to give crude compound, which was purified by column chromatography over silica gel, using ethyl acetate as eluent, to yield 1-methyl-4-(4-nitro-phenyl)-piperazine (1.8 g, 44%) as solid.
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3 g
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2.28 g
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2 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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